4-(4-Fluoro-3-methylphenyl)piperidine
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Overview
Description
4-(4-Fluoro-3-methylphenyl)piperidine is a fluorinated piperidine derivative. Piperidine derivatives are known for their significant role in medicinal chemistry due to their presence in various bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-3-methylphenyl)piperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoro-3-methylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Fluoro-3-methylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or alkylated derivatives.
Scientific Research Applications
4-(4-Fluoro-3-methylphenyl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-methylphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function, resulting in various physiological responses .
Comparison with Similar Compounds
- 4-(4-Chloro-3-methylphenyl)piperidine
- 4-(4-Bromo-3-methylphenyl)piperidine
- 4-(4-Methylphenyl)piperidine
Comparison: 4-(4-Fluoro-3-methylphenyl)piperidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution enhances metabolic stability, increases lipophilicity, and improves membrane permeability compared to its chloro, bromo, and methyl analogs .
Properties
CAS No. |
401565-77-3 |
---|---|
Molecular Formula |
C12H16FN |
Molecular Weight |
193.26 g/mol |
IUPAC Name |
4-(4-fluoro-3-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16FN/c1-9-8-11(2-3-12(9)13)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
InChI Key |
WCUGMPPBXKOYOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCNCC2)F |
Origin of Product |
United States |
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